molecular formula C11H13NO4 B3376910 2-[(4-Nitrophenyl)methyl]butanoic acid CAS No. 1248983-13-2

2-[(4-Nitrophenyl)methyl]butanoic acid

Cat. No. B3376910
CAS RN: 1248983-13-2
M. Wt: 223.22 g/mol
InChI Key: GXXVOCAHIFODMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Nitrophenyl)methyl]butanoic acid” is a chemical compound . It is a type of organic compound known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . The compound usually contains one or more methyl groups .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14) . The molecular weight of the compound is 223.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 43-45 degrees Celsius . The compound is a powder at room temperature .

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl]butanoic acid involves its ability to react with ROS and form a fluorescent product. The compound can selectively react with ROS such as superoxide anion, hydroxyl radical, and singlet oxygen, which are known to cause cellular damage and contribute to the development of various diseases. The compound's fluorescent properties allow for real-time monitoring of ROS levels in cells, which can provide insight into the underlying mechanisms of oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It does not exhibit cytotoxicity or genotoxicity at concentrations used in scientific research. However, further studies are needed to fully understand the compound's effects on cellular metabolism and physiology.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Nitrophenyl)methyl]butanoic acid in lab experiments include its high selectivity and sensitivity for ROS detection, its fluorescent properties, and its well-established synthesis method. However, the compound has some limitations, including its potential interference with other fluorescent probes and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 2-[(4-Nitrophenyl)methyl]butanoic acid in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases. The compound's ability to selectively detect ROS in living cells could be used to screen for potential drugs that target ROS and prevent cellular damage. Another future direction is in the development of new fluorescent probes based on the structure of this compound. By modifying the structure of the compound, researchers could create new probes with enhanced selectivity and sensitivity for ROS detection.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method has been well-established, and it has been used as a fluorescent probe for the detection of ROS in living cells. The compound's mechanism of action involves its ability to selectively react with ROS and emit fluorescence, which allows for real-time monitoring of ROS levels in cells. While the compound has some limitations, there are several future directions for its use in scientific research, including the development of new therapies for oxidative stress-related diseases and the creation of new fluorescent probes based on its structure.

Scientific Research Applications

2-[(4-Nitrophenyl)methyl]butanoic acid has various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. The compound can selectively react with ROS and emit fluorescence, which allows for real-time monitoring of ROS levels in cells. This makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Safety and Hazards

“2-[(4-Nitrophenyl)methyl]butanoic acid” is classified as a hazardous compound . It is combustible and causes severe skin burns and eye damage . It is also harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVOCAHIFODMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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